molecular formula C23H24N4O6 B093734 N-[(Benzyloxy)carbonyl]histidyltyrosine CAS No. 17257-63-5

N-[(Benzyloxy)carbonyl]histidyltyrosine

Cat. No. B093734
CAS RN: 17257-63-5
M. Wt: 452.5 g/mol
InChI Key: QHPSWBYUIKSQHA-UHFFFAOYSA-N
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Description

“N-[(Benzyloxy)carbonyl]histidyltyrosine” is a dipeptide, a molecule consisting of two amino acids joined by a single peptide bond. In this case, the amino acids are histidine and tyrosine. The “N-[(Benzyloxy)carbonyl]” part refers to a benzyloxycarbonyl protecting group, which is often used in peptide synthesis to protect the amine group .


Synthesis Analysis

The synthesis of such a compound would likely involve standard peptide coupling techniques, where the carboxyl group of one amino acid is linked to the amine group of another. The benzyloxycarbonyl group can be introduced using a carbonylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would include the characteristic structures of histidine and tyrosine, as well as the benzyloxycarbonyl protecting group. Histidine has an imidazole side chain, while tyrosine has a phenol side chain.


Chemical Reactions Analysis

As a peptide, this compound could participate in reactions typical of peptides, such as hydrolysis or condensation. The benzyloxycarbonyl group could be removed using hydrogenation or other deprotection methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its peptide nature and the specific properties of histidine, tyrosine, and the benzyloxycarbonyl group.

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, how it’s used, and how it’s handled. Standard safety procedures for handling peptides should be followed .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, for example, future research could involve in-depth studies of its pharmacological activity, toxicity, and therapeutic potential .

properties

IUPAC Name

3-(4-hydroxyphenyl)-2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O6/c28-18-8-6-15(7-9-18)10-20(22(30)31)26-21(29)19(11-17-12-24-14-25-17)27-23(32)33-13-16-4-2-1-3-5-16/h1-9,12,14,19-20,28H,10-11,13H2,(H,24,25)(H,26,29)(H,27,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPSWBYUIKSQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20318639
Record name N-[(Benzyloxy)carbonyl]histidyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Benzyloxy)carbonyl]histidyltyrosine

CAS RN

17257-63-5
Record name NSC333463
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)carbonyl]histidyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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